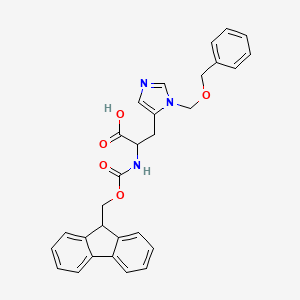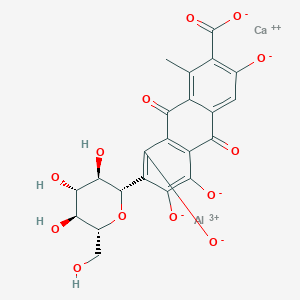
Carmine Red
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carmine Red, also known as cochineal, is a vibrant red pigment derived from the carminic acid produced by the cochineal insect (Dactylopius coccus). This pigment has been used for centuries, dating back to ancient civilizations such as the Aztecs and Mayans, who utilized it for dyeing textiles. In modern times, this compound is widely used in food, cosmetics, and pharmaceuticals due to its bright and stable color properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Carmine Red is primarily obtained from the dried bodies of female cochineal insects. The process involves several steps:
Sourcing: Cochineal insects are harvested from cacti.
Preparation: The insects are dried and crushed to produce a fine powder.
Extraction: The powder is boiled in water to extract the carminic acid.
Fixing: A mordant, such as aluminum or chromium salts, is added to stabilize the color.
Separation: The mixture is filtered to obtain the dye
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale farming of cochineal insects, primarily in Peru, Mexico, and the Canary Islands. The insects are collected, dried, and processed to extract carminic acid, which is then converted into this compound through the addition of mordants. This process ensures a consistent and high-quality pigment .
Analyse Des Réactions Chimiques
Carmine Red undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized in the presence of strong oxidizing agents, leading to the breakdown of the carminic acid structure.
Reduction: It can be reduced under specific conditions, altering its color properties.
Substitution: this compound can participate in substitution reactions, where functional groups in the carminic acid molecule are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reactions: Various organic reagents depending on the desired substitution
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of smaller organic molecules, while substitution reactions can produce a variety of carminic acid derivatives .
Applications De Recherche Scientifique
Carmine Red has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in histological staining to highlight cellular structures.
Medicine: Utilized in the formulation of certain medications and as a diagnostic tool.
Industry: Widely used as a natural colorant in food, cosmetics, and textiles .
Mécanisme D'action
Carmine Red is often compared with other red pigments, such as:
Red 3 (Erythrosine): A synthetic red dye used in food and cosmetics. Unlike this compound, it is not derived from natural sources.
Red 40 (Allura Red): Another synthetic dye commonly used in the food industry. It is more stable than this compound but lacks the natural origin.
Crimson Lake: A historical pigment similar to this compound but derived from different sources.
Uniqueness: this compound stands out due to its natural origin, vibrant color, and historical significance. It is preferred in applications where natural ingredients are prioritized .
Comparaison Avec Des Composés Similaires
- Erythrosine (Red 3)
- Allura Red (Red 40)
- Crimson Lake
Carmine Red continues to be a valuable compound in various fields, offering both historical significance and modern applications.
Propriétés
Formule moléculaire |
C22H15AlCaO13 |
|---|---|
Poids moléculaire |
554.4 g/mol |
Nom IUPAC |
aluminum;calcium;1-methyl-3,5,6,8-tetraoxido-9,10-dioxo-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylate |
InChI |
InChI=1S/C22H20O13.Al.Ca/c1-4-8-5(2-6(24)9(4)22(33)34)13(25)10-11(15(8)27)16(28)12(18(30)17(10)29)21-20(32)19(31)14(26)7(3-23)35-21;;/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3,(H,33,34);;/q;+3;+2/p-5/t7-,14-,19+,20-,21+;;/m1../s1 |
Clé InChI |
NRRCIUMXCVOIJX-ZCRVBCRXSA-I |
SMILES isomérique |
CC1=C2C(=CC(=C1C(=O)[O-])[O-])C(=O)C3=C(C2=O)C(=C(C(=C3[O-])[O-])[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)[O-].[Al+3].[Ca+2] |
SMILES canonique |
CC1=C2C(=CC(=C1C(=O)[O-])[O-])C(=O)C3=C(C2=O)C(=C(C(=C3[O-])[O-])C4C(C(C(C(O4)CO)O)O)O)[O-].[Al+3].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sulfuric acid;8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one](/img/structure/B13386356.png)
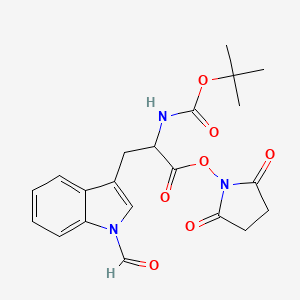
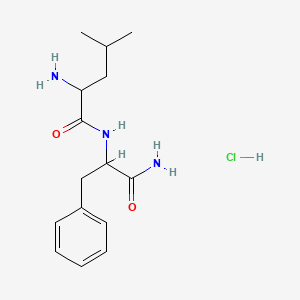
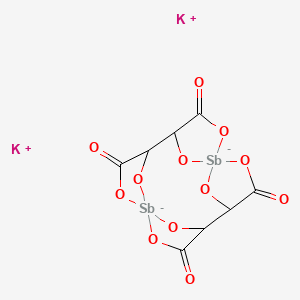

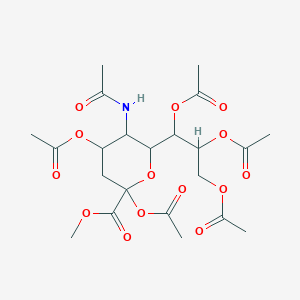

![benzyl N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-[(2S)-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13386389.png)
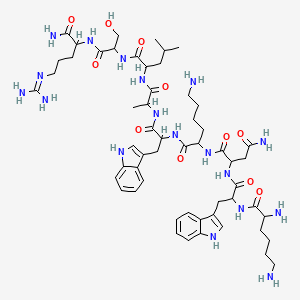
![17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13386400.png)
![4-methylsulfonyl-1-(4-piperidin-1-ylbut-2-enoyl)-6-propan-2-yl-3,3a,6,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride](/img/structure/B13386402.png)
![(5R,6S,7R)-5-(Hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]thiazole-6,7-diol](/img/structure/B13386407.png)
![(5-Bromo-2-chlorophenyl)-[4-(oxolan-3-yloxy)phenyl]methanone](/img/structure/B13386429.png)
